4-(4-Methylpyridin-3-yl)aniline
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Overview
Description
4-(4-Methylpyridin-3-yl)aniline is an organic compound with the molecular formula C12H12N2 It consists of a pyridine ring substituted with a methyl group at the 4-position and an aniline group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(4-Methylpyridin-3-yl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
4-(4-Methylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylpyridin-4-yl)aniline
- 4-(1-Methylpiperidin-4-yl)aniline
- N-(pyridin-3-ylmethyl)aniline
Uniqueness
4-(4-Methylpyridin-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and practical applications.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(4-methylpyridin-3-yl)aniline |
InChI |
InChI=1S/C12H12N2/c1-9-6-7-14-8-12(9)10-2-4-11(13)5-3-10/h2-8H,13H2,1H3 |
InChI Key |
WONAVCLZYYKTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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